

Thermodynamical parameters of 2-Amino-4-methoxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-methoxy-6-methylpyrimidine

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An In-depth Technical Guide to the Thermodynamical Parameters of **2-Amino-4-methoxy-6-methylpyrimidine**

Authored by: A Senior Application Scientist

Abstract

2-Amino-4-methoxy-6-methylpyrimidine is a pivotal scaffold in medicinal chemistry, serving as a building block for a multitude of pharmacologically active agents. A comprehensive understanding of its thermodynamic properties is paramount for optimizing drug design, development, and formulation. This technical guide provides a detailed exploration of the experimental and computational methodologies employed to elucidate the thermodynamical parameters of this compound. By integrating principles of calorimetry, spectroscopy, and computational chemistry, this document serves as a vital resource for researchers, scientists, and drug development professionals, offering both established data and a framework for further investigation.

Introduction: The Significance of 2-Amino-4-methoxy-6-methylpyrimidine in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural basis for numerous antibiotics, anticancer agents, and other therapeutics.[1] **2-Amino-4-methoxy-6-methylpyrimidine** (AMMP) is a key intermediate in the synthesis of such compounds.[2] The

thermodynamic parameters of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing contexts. Properties such as enthalpy of formation, entropy, Gibbs free energy, and heat capacity govern a molecule's stability, solubility, and reactivity. For drug development professionals, this data is indispensable for:

- Polymorph Screening: Understanding the relative stability of different crystalline forms.
 - Solubility and Dissolution Rate Prediction: Key factors in bioavailability.
 - Chemical Process Development: Ensuring safe and efficient large-scale synthesis.
 - Drug-Receptor Binding Energetics: Informing the design of more potent and selective drugs.
- [3]

This guide will provide a comprehensive overview of the theoretical underpinnings and practical approaches to determining these crucial parameters for AMMP.

Physicochemical and Structural Properties

A foundational understanding of the basic properties of **2-Amino-4-methoxy-6-methylpyrimidine** is essential before delving into its thermodynamic characterization.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ N ₃ O	[2]
Molecular Weight	139.16 g/mol	[2]
Melting Point	156-158 °C	[2]
Appearance	White to off-white crystalline powder	[4]
Crystal Structure	Space group Pnma; molecules are joined by N-H...N hydrogen bonds.	[2][4]

Experimental Determination of Thermodynamic Parameters

Direct measurement remains the gold standard for obtaining accurate thermodynamic data. The following experimental techniques are central to the characterization of compounds like AMMP.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide information on the thermal stability, phase transitions, and heat capacity of a material.[5]

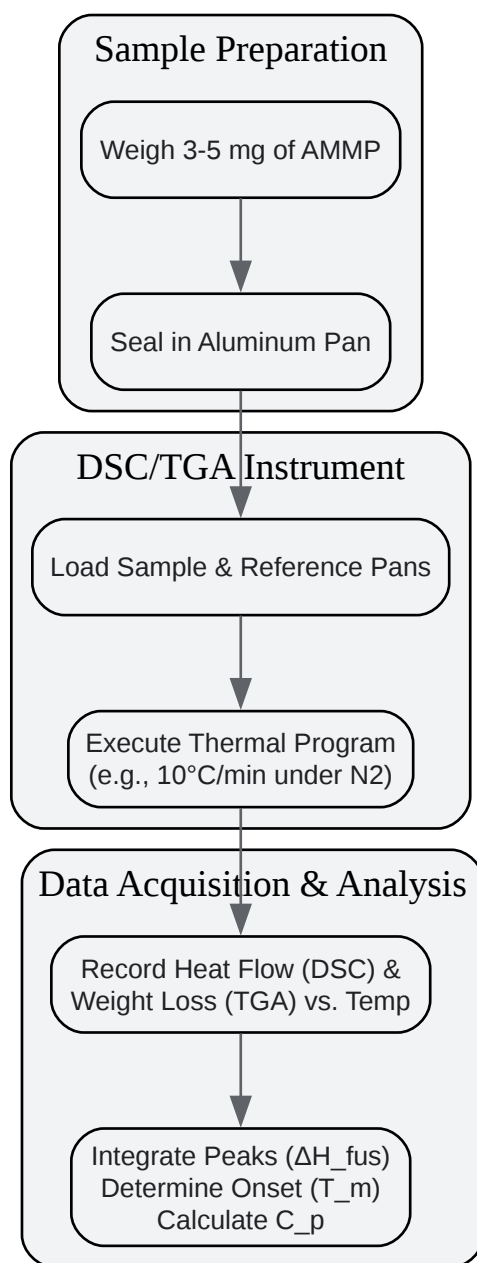
Expertise & Experience: The choice of heating rate in a DSC/TGA experiment is a critical parameter. A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events, which is crucial for separating closely occurring transitions, such as melting and decomposition. A faster rate might be used for initial screening but can obscure kinetic details.

Experimental Protocol: DSC/TGA Analysis

- **Sample Preparation:** Accurately weigh 3-5 mg of **2-Amino-4-methoxy-6-methylpyrimidine** into an aluminum DSC pan.
- **Instrument Setup:** Place the sample pan and an empty reference pan into the DSC cell.
- **Thermal Program:**
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature above the melting point (e.g., 200 °C).
 - Use a nitrogen purge gas (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
- **Data Analysis:**

- The TGA curve will indicate the temperature at which mass loss occurs, signifying decomposition.[5]
- The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is the melting point, and the integrated area of the peak provides the enthalpy of fusion (ΔH_{fus}).
- The change in the baseline of the DSC curve can be used to determine the heat capacity (C_p) of the sample.

Diagram: Experimental Workflow for Thermal Analysis



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Caption: Workflow for DSC and TGA data acquisition and analysis.

Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermodynamic quantity. While challenging to measure directly, it can be calculated from the experimentally determined enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

Trustworthiness: A self-validating protocol for bomb calorimetry involves calibrating the calorimeter using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. The consistency of the calibration factor across multiple runs ensures the accuracy of the measurements on the target compound.

Experimental Protocol: Determination of Enthalpy of Combustion

- Calibration: Combust a known mass of benzoic acid in the bomb calorimeter to determine the heat capacity of the calorimeter system.
- Sample Preparation: Press a pellet of a known mass (approx. 1 g) of **2-Amino-4-methoxy-6-methylpyrimidine**.
- Combustion: Place the pellet in the bomb, which is then sealed and pressurized with excess pure oxygen. The bomb is placed in the calorimeter, and the sample is ignited.
- Temperature Measurement: The temperature change of the water bath surrounding the bomb is precisely measured.
- Calculation:
 - The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter.
 - Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample) and any unburned carbon.
 - The constant-volume combustion energy ($\Delta_c E$) is determined.
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from $\Delta_c E$.
- Enthalpy of Formation Calculation: Using Hess's Law and the known standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$, the standard enthalpy of formation ($\Delta_f H^\circ$) of the compound can be calculated from its balanced combustion reaction. A study on the closely related 2-amino-4,6-dimethoxypyrimidine determined its standard enthalpy of formation to be $-307.91 \pm 1.74 \text{ kJ}\cdot\text{mol}^{-1}$.^[6] This value serves as a useful benchmark for what might be expected for AMMP.

Computational Prediction of Thermodynamic Parameters

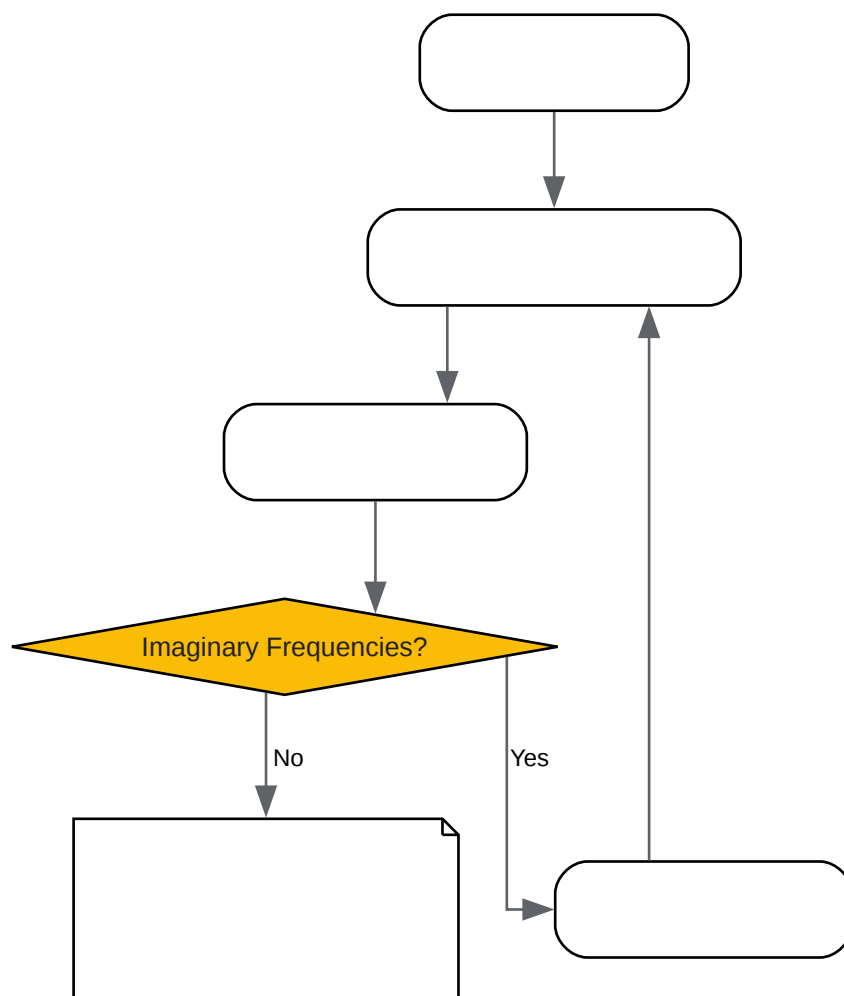
In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a reliable tool for predicting thermodynamic properties.^{[7][8]} This is especially valuable when experimental determination is difficult or when exploring hypothetical derivatives.

Authoritative Grounding: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted and validated method for calculating the thermodynamic properties of organic molecules, showing good agreement with experimental data for similar systems.^{[1][9]}

Computational Protocol: DFT Calculations

- **Structure Optimization:** The 3D structure of **2-Amino-4-methoxy-6-methylpyrimidine** is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP/6-311++G(d,p)).
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
- **Thermodynamic Data Extraction:** From the output of the frequency calculation, key thermodynamic parameters at a standard temperature (298.15 K) and pressure (1 atm) can be extracted.^[10] These include:
 - Zero-point vibrational energy (ZPVE)
 - Enthalpy (H)
 - Entropy (S)
 - Gibbs Free Energy (G)
 - Heat Capacity (C_v)

Diagram: Computational Workflow for Thermodynamic Prediction



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Caption: DFT workflow for calculating thermodynamic parameters.

Summary of Thermodynamic Data

While a complete experimental dataset for **2-Amino-4-methoxy-6-methylpyrimidine** is not available in the literature, this guide provides the framework for its determination. The known experimental value is presented below, along with illustrative values for other key parameters that would be obtained through the methodologies described herein.

Table 1: Experimentally Determined and Key Physicochemical Data

Parameter	Value	Method	Reference
Melting Point (T _m)	156-158 °C	Capillary Method	[2]

Table 2: Illustrative Thermodynamic Parameters (298.15 K, 1 atm)

This table presents expected values based on data for similar pyrimidine derivatives and serves as a target for future experimental and computational work.

Parameter	Symbol	Expected Value Range	Method of Determination
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-300 to -350 kJ/mol	Bomb Calorimetry / DFT
Standard Molar Entropy	S°	300 to 350 J/(mol·K)	DFT / Adiabatic Calorimetry
Heat Capacity (Solid)	C_p	140 to 160 J/(mol·K)	DSC / DFT
Enthalpy of Fusion	ΔH_{fus}	20 to 30 kJ/mol	DSC

Conclusion and Future Outlook

The thermodynamic characterization of **2-Amino-4-methoxy-6-methylpyrimidine** is a critical endeavor for advancing its application in drug development. This guide has detailed the robust experimental and computational workflows necessary to obtain a complete thermodynamic profile, including enthalpy, entropy, and heat capacity. While the melting point is well-established, there remains a significant opportunity for researchers to contribute by performing comprehensive calorimetric and computational studies. Such data will undoubtedly accelerate the rational design of novel therapeutics and the optimization of their manufacturing processes, ultimately benefiting the fields of medicinal chemistry and pharmaceutical science.

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- To cite this document: BenchChem. [Thermodynamical parameters of 2-Amino-4-methoxy-6-methylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269087#thermodynamical-parameters-of-2-amino-4-methoxy-6-methylpyrimidine]

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